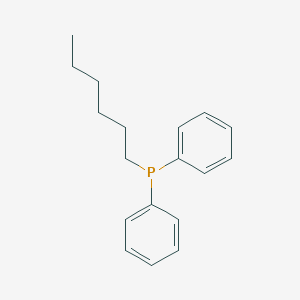

Hexyldiphenylphosphine

Description

Hexyldiphenylphosphine (CAS: 8298-00-5) is an organophosphorus compound with the molecular formula C₁₈H₂₁P, featuring a hexyl group (-C₆H₁₃) and two phenyl rings attached to a central phosphorus atom. It is commercially available in 95% purity and 1g quantities, indicating its use in laboratory-scale applications . As a tertiary phosphine, it serves as a ligand in transition metal catalysis, where its electron-donating properties and steric bulk influence catalytic activity and selectivity .

Properties

CAS No. |

18298-00-5 |

|---|---|

Molecular Formula |

C18H23P |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

hexyl(diphenyl)phosphane |

InChI |

InChI=1S/C18H23P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |

InChI Key |

WHNGQRQJGDUZPJ-UHFFFAOYSA-N |

SMILES |

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Other CAS No. |

18298-00-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Hexyldiphenylphosphine with two analogous compounds: Methyldiphenylphosphine and (2-Methoxyphenyl)diphenylphosphine .

Key Observations :

- Substituent Effects :

- The hexyl group in this compound introduces significant steric bulk compared to the methyl group in Methyldiphenylphosphine. This steric difference impacts coordination geometry in metal complexes, often favoring bulkier ligands for stabilizing low-coordination-state metals .

- The 2-methoxyphenyl substituent in (2-Methoxyphenyl)diphenylphosphine adds electronic modulation via the electron-donating methoxy group (-OCH₃), enhancing solubility in polar solvents and altering redox properties in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.